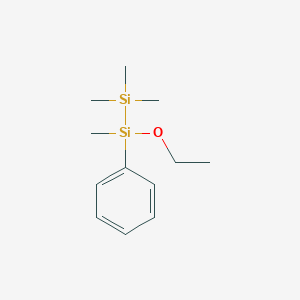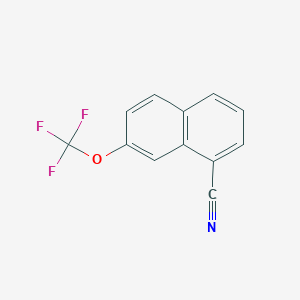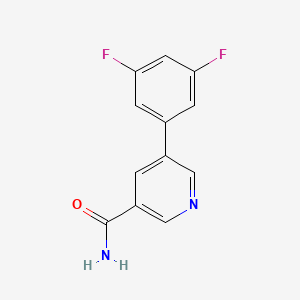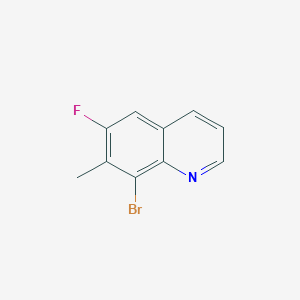
3-tert-Butyl-7-chloro-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-7-chloro-1H-isochromen-1-one is a chemical compound that belongs to the class of isochromenones. Isochromenones are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the tert-butyl group and the chlorine atom in the structure of this compound can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl-substituted phenols and chloroacetic acid derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Substitution: Formation of substituted isochromenones.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-7-chloro-1H-isochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors. The chlorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Methyl tert-butyl ether: Known for its use as a fuel additive.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
tert-Butyl chloride: Used in organic synthesis as an alkylating agent
Uniqueness: 3-(tert-Butyl)-7-chloro-1H-isochromen-1-one is unique due to the combination of the tert-butyl group and the chlorine atom within the isochromenone framework. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90991-99-4 |
|---|---|
Molekularformel |
C13H13ClO2 |
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
3-tert-butyl-7-chloroisochromen-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-13(2,3)11-6-8-4-5-9(14)7-10(8)12(15)16-11/h4-7H,1-3H3 |
InChI-Schlüssel |
VLMJAJBFBDAKHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2)Cl)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)






![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)
